molecular formula C12H20O2 B14409758 Ethyl 5-methyl-2-(propan-2-ylidene)hex-3-enoate CAS No. 87017-23-0

Ethyl 5-methyl-2-(propan-2-ylidene)hex-3-enoate

Cat. No.: B14409758
CAS No.: 87017-23-0
M. Wt: 196.29 g/mol
InChI Key: LOJKKTYRLYGCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-2-(propan-2-ylidene)hex-3-enoate is an organic compound belonging to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This structural feature imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-2-(propan-2-ylidene)hex-3-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing a solid acid catalyst. This method enhances the efficiency and yield of the esterification reaction while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-(propan-2-ylidene)hex-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-methyl-2-(propan-2-ylidene)hex-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-(propan-2-ylidene)hex-3-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially modulating their function and activity .

Comparison with Similar Compounds

Properties

CAS No.

87017-23-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 5-methyl-2-propan-2-ylidenehex-3-enoate

InChI

InChI=1S/C12H20O2/c1-6-14-12(13)11(10(4)5)8-7-9(2)3/h7-9H,6H2,1-5H3

InChI Key

LOJKKTYRLYGCHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C)C=CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.